![molecular formula C16H13FN2O3S B2830659 3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione CAS No. 1046118-76-6](/img/structure/B2830659.png)
3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a thiazolidinedione derivative with fluorophenyl and methoxyphenyl groups attached. Thiazolidinediones are a class of compounds that contain a five-membered ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are often used in medicinal chemistry due to their diverse biological activities.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorophenyl and methoxyphenyl groups, as well as the thiazolidinedione ring, would influence properties such as its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationship Studies
Research into thiazolidine-2,4-dione derivatives, including those related to "3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione", often focuses on understanding their structure-activity relationships, especially in developing substrate-specific inhibitors for enzymes like ERK1/2. These studies have identified that specific substitutions on the phenyl ring can significantly affect the compounds' biological activities, such as inhibiting cell proliferation and inducing apoptosis, suggesting potential applications in cancer therapy (Li et al., 2009).
Antimicrobial Activity
Several derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their antimicrobial activity. For example, novel Schiff bases utilizing thiazolidine-2,4-dione scaffolds have shown excellent in vitro antimicrobial activity, indicating their potential as lead compounds for developing new antimicrobial agents (Puthran et al., 2019). Another study demonstrated that thiazolidine-2,4-dione derivatives exhibit weak to moderate antibacterial and antifungal activities, highlighting their potential utility in treating infections (Alhameed et al., 2019).
Antioxidant and Anticancer Activities
The exploration of thiazolidine-2,4-dione derivatives has also extended into evaluating their antioxidant and anticancer activities. For instance, certain derivatives have shown antioxidant activity comparable to or greater than ascorbic acid, alongside significant anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020). This suggests a promising avenue for developing novel anticancer therapeutics.
Electronic Structure and Stability Studies
Research on the electronic structure and stability of thiazolidine-2,4-dione derivatives, including those with N-fluorophenyl substituents, has provided insights into the molecular basis of their reactivity and potential applications. These studies indicate that certain structural features can influence the stability and electronic properties of these compounds, potentially affecting their biological activity (Hobbs et al., 2010).
Wirkmechanismus
Target of Action
It’s known that similar compounds have shown antibacterial activity .
Mode of Action
It’s known that similar compounds interact with their targets by condensation with aromatic aldehydes and ketones .
Biochemical Pathways
The reduction of the obtained azomethines with nabh4 is a key step in the synthesis of similar compounds .
Result of Action
Similar compounds have been found to possess high antibacterial activity .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c1-22-13-8-4-11(5-9-13)18-14-15(20)19(16(21)23-14)12-6-2-10(17)3-7-12/h2-9,14,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNESEIFSFZKMPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

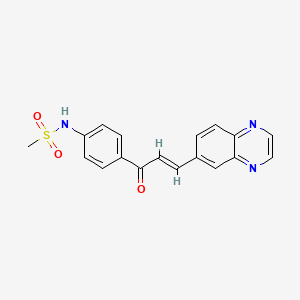
![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2830580.png)
![4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine](/img/structure/B2830581.png)
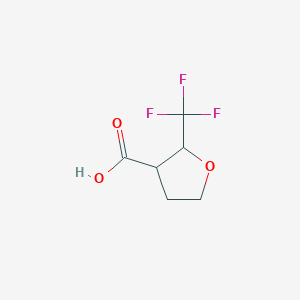
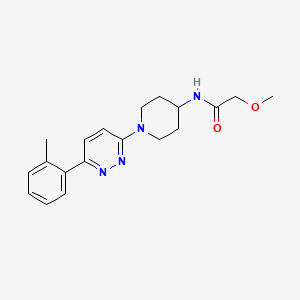
![N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine](/img/structure/B2830586.png)
![Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2830587.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830588.png)
![1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2830589.png)

![4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid](/img/structure/B2830596.png)
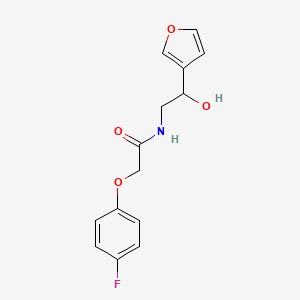
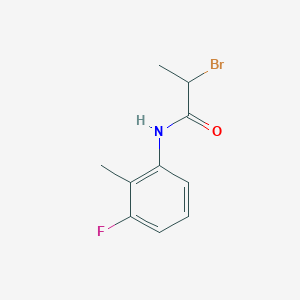
methanone](/img/structure/B2830599.png)